UBP 1112
Overview
Description
UBP1112 is a small molecule classified as a phosphonate ester derived from propionic acid. It is extensively employed in scientific research, particularly as an antagonist for group III metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in synaptic plasticity and memory formation, making UBP1112 a valuable tool for investigating the effects of phosphonates in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
UBP1112 is synthesized through a series of chemical reactions involving the parent phenylglycines. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with the parent phenylglycine compound.
Phosphonation: The phenylglycine undergoes a phosphonation reaction to introduce the phosphonate ester group.
Purification: The resulting compound is purified through crystallization or chromatography to obtain UBP1112 in its pure form.
Industrial Production Methods
While specific industrial production methods for UBP1112 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
UBP1112 undergoes various chemical reactions, including:
Oxidation: UBP1112 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: UBP1112 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced phosphonate esters .
Scientific Research Applications
UBP1112 is widely used in scientific research due to its role as a group III metabotropic glutamate receptor antagonist. Its applications include:
Neuroscience: Investigating synaptic plasticity and memory formation in the hippocampus.
Pharmacology: Studying the effects of phosphonates on cellular metabolism and signaling pathways.
Medicine: Exploring potential therapeutic applications for neurological disorders.
Biochemistry: Understanding the molecular mechanisms of receptor antagonism and enzyme inhibition
Mechanism of Action
UBP1112 exerts its effects by binding to group III metabotropic glutamate receptors, inhibiting their activity. This inhibition down-regulates cAMP-dependent signaling pathways via the activation of G_i/o proteins. The compound’s action leads to long-lasting synaptic potentiation and plasticity in specific brain regions, such as the hippocampal area CA2 .
Comparison with Similar Compounds
Similar Compounds
UBP1110: Another group III mGluR antagonist with similar properties.
UBP1111: A derivative of phenylglycine with greater selectivity towards group III mGluRs over group II mGluRs.
Uniqueness
UBP1112 stands out due to its high selectivity for group III mGluRs and its effectiveness in modulating synaptic plasticity. Its unique structure as a phosphonate ester derived from propionic acid contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOLNUKLKCAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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